molecular formula C30H40N2O6 B10868619 1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10868619
M. Wt: 524.6 g/mol
InChI Key: SIVNVKPMKCNAAR-SGEDCAFJSA-N
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Description

1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and dibutylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and dibutylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its unique structure and functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include other pyrrol-2-one derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:

These compounds highlight the diversity of pyrrol-2-one derivatives and their potential for various applications.

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O6/c1-5-7-16-31(17-8-6-2)18-9-19-32-27(22-12-15-24(33)25(20-22)38-4)26(29(35)30(32)36)28(34)21-10-13-23(37-3)14-11-21/h10-15,20,27,33-34H,5-9,16-19H2,1-4H3/b28-26-

InChI Key

SIVNVKPMKCNAAR-SGEDCAFJSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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